molecular formula C20H20ClN5O4 B2535766 N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775308-36-5

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2535766
CAS No.: 1775308-36-5
M. Wt: 429.86
InChI Key: MRNUHJCFQDIOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2), key regulators of the Wnt/β-catenin signaling pathway. This compound functions by binding to the adenosine diphosphate (ADP)-ribose acceptor site of the tankyrase catalytic domain, thereby inhibiting its poly(ADP-ribosyl)ation (PARsylation) activity. This inhibition stabilizes axin, a critical component of the β-catenin destruction complex, leading to enhanced degradation of β-catenin and subsequent downregulation of Wnt target gene transcription. Its primary research value lies in the investigation of oncogenic Wnt signaling, which is aberrantly activated in numerous cancers, including colorectal carcinoma PubMed and non-small cell lung cancer. Researchers utilize this TNKS inhibitor to probe the mechanistic roles of tankyrases in telomere maintenance, GLUT4 vesicle trafficking, and the regulation of cellular processes like mitotic spindle formation. The compound's high potency and selectivity make it a valuable chemical tool for in vitro and cell-based studies aimed at validating tankyrase as a therapeutic target and for exploring novel combination therapies in oncology and stem cell biology research. Nature Communications .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-11-6-7-13(9-14(11)21)23-16(27)10-26-19(28)17(18-22-12(2)30-24-18)15-5-3-4-8-25(15)20(26)29/h6-7,9H,3-5,8,10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNUHJCFQDIOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological activities supported by various studies.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. Key methods included:

  • Refluxing the starting materials in ethanol to promote the formation of the desired acetamide structure.
  • Characterization techniques such as IR spectroscopy and NMR were employed to confirm the molecular structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant anticancer activity. For instance:

  • In vitro assays conducted on various cancer cell lines (e.g., HCT116 and MCF7) demonstrated that derivatives related to our compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects against these cells .
CompoundCell LineIC50 (μM)
N-(3-chloro-4-methylphenyl)-...HCT11636
Related Oxadiazole DerivativeMCF734

The proposed mechanism involves the induction of apoptosis in cancer cells. Studies have shown that treatment with similar compounds results in:

  • Increased caspase activity.
  • Alterations in mitochondrial membrane potential.
  • Enhanced translocation of phosphatidylserine on the cell surface.

These mechanisms collectively contribute to the cytotoxic effects observed in treated cells .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to N-(3-chloro-4-methylphenyl)-... in various biological contexts:

  • Study on Anticancer Activity : A recent investigation assessed a series of oxadiazole derivatives for their ability to inhibit tumor growth. The most effective compounds displayed IC50 values significantly lower than standard chemotherapeutics .
  • Inhibition of Enzymatic Activity : Another study focused on the inhibitory effects of related compounds on human alkaline phosphatase (ALP), which is often overexpressed in cancerous tissues. The compound demonstrated promising inhibition with an IC50 value of 0.420 ± 0.012 μM .

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()

  • Key Differences: Replaces the pyrido-pyrimidinone core with a dihydropyridinone ring and substitutes the 4-methylphenyl group with a 4-methoxyphenyl moiety.
  • The dihydropyridinone core may exhibit reduced planarity, altering binding kinetics .

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

  • Key Differences : Contains a pyrimidine-thioether linkage and a nitro group on the phenyl ring.
  • The thioether linkage may confer redox sensitivity .

Acetamide Derivatives with Varied Heterocyclic Cores

Compound Name Molecular Formula Key Features Melting Point (°C) Key Spectral Data (NMR/IR) Reference
N-(7-Methyl-2-phenylamino-tetrahydro-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () C₁₈H₁₉N₅SO₂ Thieno-pyrimidinone core, acetylated amine 143–145 δ 2.10 (COCH₃), 1,730 cm⁻¹ (C=O)
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () C₁₃H₁₁Cl₂N₃O₂S Dihydropyrimidinone, dichlorophenyl substituent 230 δ 10.10 (NHCO), 7.82 (d, J=8.2 Hz, H-4′)
2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide () C₁₄H₁₄ClN₃OS Thiazole core, trimethylphenyl group N/A N/A
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-triazol-3-yl]sulfanyl}acetamide () C₁₇H₁₅ClFN₅OS Triazole-sulfanyl linker, fluorophenyl group N/A N/A

Substituent Effects on Physicochemical Properties

  • Chloro vs. Methyl/Methoxy Groups : Chloro substituents (e.g., ) enhance lipophilicity (logP) by ~0.5–1.0 units compared to methyl/methoxy groups, as calculated via fragment-based methods .
  • Oxadiazole vs. Thiazole/Triazole : 1,2,4-Oxadiazoles () exhibit higher dipole moments (~4.5 D) than thiazoles (~2.8 D), influencing solubility and protein binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodology : The synthesis of structurally similar pyridopyrimidine derivatives often involves multi-step protocols. For example, cyclocondensation of substituted oxadiazoles with chloroacetamide precursors under reflux conditions (e.g., using DMF as a solvent at 120°C for 12–24 hours) is a common approach . Optimization of yields (up to 85% in some cases) can be achieved by varying substituents on the pyridine ring and adjusting reaction temperatures. For instance, electron-withdrawing groups like chloro-substituents on the pyridine scaffold enhance reactivity .
  • Key Data :

Substituent PositionReaction Yield (%)Conditions
2-Cl-pyrid-3-yl8580°C, 16h
4-Cl-pyrid-3-yl70100°C, 12h

Q. How can structural characterization be reliably performed for this compound?

  • Methodology : Use a combination of 1H^1H-/13C^{13}C-NMR to confirm the acetamide linkage and oxadiazole ring formation. Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., calculated m/zm/z 527.8 vs. observed). X-ray crystallography, if feasible, resolves stereochemical ambiguities in the pyridopyrimidine core .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates are recommended. For cytotoxicity profiling, employ cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC50_{50} calculations should be performed in triplicate .

Advanced Research Questions

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions between the oxadiazole moiety and target proteins (e.g., ATP-binding pockets).
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
    • Case Study : Substituents at the 5-methyl position on the oxadiazole ring enhance hydrophobic interactions, as shown by ΔG binding energies (−9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for pathway modulation).

Meta-Analysis : Compare datasets using statistical tools (ANOVA, p-value adjustments) to identify outliers .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen.
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
    • Data : Liposomal formulations increase solubility from 0.5 mg/mL (free compound) to 12 mg/mL in PBS (pH 7.4).

Future Directions

Q. How can AI-driven platforms accelerate reaction optimization?

  • Methodology : Implement platforms like ICReDD, which integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal catalysts and solvents. For example, Bayesian optimization reduces trial-and-error iterations by 60% in multi-step syntheses .

Q. What are understudied pharmacological targets for this compound class?

  • Emerging Targets :

  • Epigenetic Modulators : HDAC or DNMT inhibition assays.
  • Antimicrobial Resistance : Screen against ESKAPE pathogens with efflux pump inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.